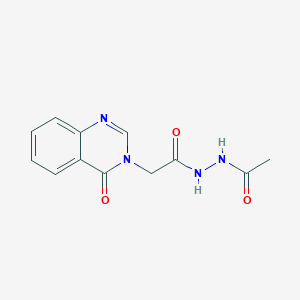![molecular formula C20H20ClN3O B257765 N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)
N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, also known as CZC-25146, is a small molecule that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves its ability to bind to specific sites on GPCRs and modulate their activity. This compound has been shown to act as an allosteric modulator of GPCRs, meaning that it binds to a site on the receptor that is distinct from the site where the natural ligand binds. This results in a change in the conformation of the receptor, which can either enhance or inhibit the activity of the receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide are diverse and depend on the specific GPCR that it targets. For example, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to enhance the activity of the dopamine D1 receptor, which is involved in the regulation of movement, motivation, and reward. This enhancement of D1 receptor activity has been shown to improve cognitive function and reduce symptoms of Parkinson's disease in animal models. On the other hand, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of the histamine H3 receptor, which is involved in the regulation of sleep-wake cycles and cognitive function. This inhibition of H3 receptor activity has been shown to improve cognitive function and reduce symptoms of narcolepsy in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is its selectivity for specific GPCRs, which allows for the targeted modulation of specific physiological processes. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is its relatively low potency compared to other GPCR modulators, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. One area of focus is the development of more potent analogs of this compound that can selectively target specific GPCRs with higher affinity. Another area of focus is the investigation of the potential therapeutic applications of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, the development of more advanced methods for the synthesis and purification of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide may improve its yield and purity, making it a more practical candidate for drug development.
Synthesemethoden
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves several steps, including the reaction of 4-chloroacetophenone with 2-bromoethylamine hydrobromide to form 2-(4-chlorophenyl)ethylamine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form the final product, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been extensively studied for its potential pharmacological applications, including its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to selectively target certain GPCRs, including the dopamine D1 receptor and the histamine H3 receptor, and modulate their activity.
Eigenschaften
Produktname |
N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide |
|---|---|
Molekularformel |
C20H20ClN3O |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20ClN3O/c1-14-13-15(2)24(23-14)19-9-5-17(6-10-19)20(25)22-12-11-16-3-7-18(21)8-4-16/h3-10,13H,11-12H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
UWCDMTPEDCKYJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
